1-(1-Phenylethyl)piperazin-2-one chemical structure and properties
1-(1-Phenylethyl)piperazin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications
Executive Summary
This technical guide provides a comprehensive overview of 1-(1-phenylethyl)piperazin-2-one, a heterocyclic compound built upon the medicinally significant piperazin-2-one scaffold. Piperazinone derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the chemical structure, stereochemical considerations, and predicted physicochemical properties of the title compound. A plausible, mechanistically sound synthetic pathway is proposed, complete with a detailed experimental protocol and workflow visualization. Furthermore, this guide presents a predictive analysis of its spectroscopic characteristics (NMR, IR, MS) to aid in its identification and characterization. Finally, we explore the potential biological activities and applications in drug discovery, drawing insights from the extensive pharmacology of related piperazine derivatives.[3][4]
Introduction: The Piperazin-2-one Scaffold in Medicinal Chemistry
Small heterocyclic rings are foundational motifs in drug discovery, offering a rich diversity of structural and electronic properties that can be tailored to interact with biological targets.[5] Among these, the piperazin-2-one skeleton is of particular interest due to its unique combination of a lactam functionality and a basic nitrogen atom. This arrangement provides specific hydrogen bonding capabilities and opportunities for substitution, making it a valuable component in the design of peptidomimetics and other biologically active molecules.[1] The piperazine moiety itself is a component of numerous FDA-approved drugs, with applications spanning from antipsychotics and antidepressants to antihistamines and anti-infectives, underscoring the therapeutic potential of this chemical class.[4][6] The introduction of a chiral 1-phenylethyl group at the N-1 position adds a key lipophilic and stereochemical element, suggesting potential for specific interactions with central nervous system (CNS) targets.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
1-(1-Phenylethyl)piperazin-2-one is a disubstituted piperazinone. Its structure is characterized by a six-membered piperazin-2-one ring, an amide functional group (lactam), and a chiral 1-phenylethyl substituent attached to the nitrogen atom at position 1. The presence of a stereocenter at the benzylic carbon of the phenylethyl group means the compound can exist as two enantiomers, (R)- and (S)-1-(1-phenylethyl)piperazin-2-one, or as a racemic mixture.
Caption: Proposed one-pot synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize 1-(1-phenylethyl)piperazin-2-one via reductive amination.
Materials:
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Piperazin-2-one (1.0 eq) [7]* 1-Phenylethanone (Acetophenone) (1.1 eq) [8]* Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Anhydrous 1,2-Dichloroethane (DCE)
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Glacial Acetic Acid (catalytic amount)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Dichloromethane (DCM)
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Hexanes
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Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add piperazin-2-one (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Addition of Reagents: Add 1-phenylethanone (1.1 eq) followed by a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
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Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., Hexanes/Ethyl Acetate) to isolate the pure 1-(1-phenylethyl)piperazin-2-one.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. The following are the predicted spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
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Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H, corresponding to the phenyl ring.
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Benzylic Proton (CH): A quartet around δ 3.5-4.0 ppm, integrating to 1H, coupled to the adjacent methyl protons.
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Piperazinone Protons: A series of complex multiplets between δ 2.8-3.4 ppm, corresponding to the -CH₂- groups of the piperazinone ring.
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Amine Proton (NH): A broad singlet, potentially around δ 5.0-6.0 ppm, which may exchange with D₂O.
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Methyl Protons (CH₃): A doublet around δ 1.4-1.6 ppm, integrating to 3H, coupled to the benzylic proton.
-
-
¹³C NMR: The carbon NMR spectrum should display 9 unique signals.
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Carbonyl Carbon: A signal in the δ 165-170 ppm range.
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Aromatic Carbons: Signals between δ 125-145 ppm.
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Benzylic Carbon: A signal around δ 55-60 ppm.
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Piperazinone Carbons: Aliphatic signals in the δ 40-55 ppm range.
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Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. [9][10]* N-H Stretch: A moderate absorption band around 3200-3300 cm⁻¹.
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
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Amide C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹, characteristic of a six-membered lactam.
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C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.
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Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 204 or 205, respectively, confirming the molecular weight of 204.27 g/mol .
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Major Fragments: A prominent fragment would be expected at m/z 105, corresponding to the stable [C₈H₉]⁺ (phenylethyl) cation resulting from cleavage of the C-N bond between the substituent and the piperazinone ring.
Potential Applications in Drug Discovery
The piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities. [3][11]The specific structure of 1-(1-phenylethyl)piperazin-2-one suggests several promising avenues for investigation.
-
Central Nervous System (CNS) Activity: The lipophilic 1-phenylethyl group is a common feature in CNS-active drugs, as it can facilitate passage across the blood-brain barrier. Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonergic and dopaminergic systems. [4][12]Therefore, this compound could be a candidate for screening as an antidepressant, anxiolytic, or antipsychotic agent.
-
Antiviral Activity: Certain trisubstituted piperazin-2-one derivatives have demonstrated potent anti-adenoviral activity, highlighting the potential of this scaffold in developing novel antiviral therapies. [13]* Anticancer Activity: The piperazinone core has been explored for its antiproliferative effects. [14]The introduction of the phenylethyl group could modulate this activity and provide a new vector for structure-activity relationship (SAR) studies.
-
Peptidomimetic Scaffolding: The constrained conformation of the piperazin-2-one ring makes it an excellent scaffold for mimicking peptide turns, a common structural motif in protein-protein interactions. [1]This makes it a valuable building block for designing inhibitors of enzymes or protein complexes.
Conclusion
1-(1-Phenylethyl)piperazin-2-one is a chiral heterocyclic compound with significant potential as a building block and lead structure in drug discovery. Its synthesis can be achieved through efficient and scalable modern organic chemistry methods like reductive amination. The predictive spectroscopic data provided in this guide serves as a benchmark for its unambiguous characterization. Given the well-established and diverse pharmacological profile of the piperazinone scaffold, this specific derivative warrants further investigation for its potential therapeutic applications, particularly in the realm of CNS disorders and antiviral research.
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